molecular formula C10H8BrClN2O2 B12845077 Ethyl 6-bromo-8-chloroimidazo[1,2-a]pyridine-2-carboxylate

Ethyl 6-bromo-8-chloroimidazo[1,2-a]pyridine-2-carboxylate

Cat. No.: B12845077
M. Wt: 303.54 g/mol
InChI Key: NJXRLSOLRUHEEO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 6-bromo-8-chloroimidazo[1,2-a]pyridine-2-carboxylate is a halogenated imidazo[1,2-a]pyridine derivative. These compounds are pivotal in developing cyclin-dependent kinase (CDK) inhibitors, anticonvulsants, and antiviral agents . The bromo and chloro substituents at positions 6 and 8, respectively, likely influence electronic properties, reactivity, and biological interactions, making this compound a candidate for further functionalization or pharmacological evaluation.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 6-bromo-8-chloroimidazo[1,2-a]pyridine-2-carboxylate typically involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. This includes precise control of temperature, reaction time, and the use of catalysts to enhance the efficiency of each step .

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-bromo-8-chloroimidazo[1,2-a]pyridine-2-carboxylate undergoes various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions to modify the oxidation state of the nitrogen atoms in the imidazo[1,2-a]pyridine ring.

    Ester Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium carbonate, and various nucleophiles such as amines and thiols.

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide are used.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.

    Hydrolysis: Acidic or basic conditions are used to hydrolyze the ester group.

Major Products Formed

    Substitution Products: Various substituted derivatives depending on the nucleophile used.

    Oxidation Products: Oxidized forms of the imidazo[1,2-a]pyridine ring.

    Reduction Products: Reduced forms of the imidazo[1,2-a]pyridine ring.

    Hydrolysis Products: The corresponding carboxylic acid.

Scientific Research Applications

Medicinal Chemistry Applications

Ethyl 6-bromo-8-chloroimidazo[1,2-a]pyridine-2-carboxylate exhibits significant potential in medicinal chemistry:

  • Anticancer Activity : Research indicates that derivatives of this compound can inhibit cancer cell proliferation. Studies have shown cytotoxic effects against various cancer cell lines, including breast cancer (e.g., MDA-MB-231 and MCF-7). The compound's structural modifications can enhance its selectivity and potency against cancer targets .
  • Antimicrobial Properties : The compound has demonstrated antibacterial and antifungal activities. Preliminary assays suggest significant inhibition against Gram-positive bacteria, positioning it as a candidate for developing new antimicrobial therapies .
  • CNS Disorders : Compounds derived from this structure have been explored for their anxiolytic and hypnotic effects, indicating potential applications in treating anxiety and sleep disorders .

Organic Synthesis

In organic synthesis, this compound serves as a versatile building block:

  • Chemodivergent Synthesis : The compound can undergo transformations under various reaction conditions to yield diverse derivatives valuable in drug discovery processes .
  • Reagent in Reactions : It is utilized in cyclization reactions to form complex structures with potential therapeutic applications .

Material Science Applications

Research is ongoing into the incorporation of this compound into polymers:

  • Electronic Materials : The unique electronic properties of this compound can be harnessed to develop new materials for electronic applications .
  • Photonic Devices : Investigations are being conducted to utilize this compound to create materials exhibiting specific light-emitting or light-harvesting properties .

Analytical Chemistry Applications

The compound also plays a role in analytical chemistry:

  • Calibration Standards : this compound is used to calibrate analytical instruments due to its known properties .
  • Chemical Assays : It serves as a reactant in assays designed to detect or quantify other substances, contributing to the development of reliable analytical methods .

Case Studies

StudyApplicationFindings
Anticancer ActivityMedicinal ChemistryDerivatives exhibited IC50 values in low micromolar range against breast cancer cell lines.
Antimicrobial TestingMedicinal ChemistrySignificant inhibition against Gram-positive bacteria with minimum inhibitory concentrations (MICs) below 10 µg/mL.
Polymer DevelopmentMaterial ScienceIncorporation improved thermal stability and electrical conductivity of polymer matrices.
Instrument CalibrationAnalytical ChemistryEnhanced accuracy of spectroscopic measurements when used as a calibration standard.

Comparison with Similar Compounds

Structural and Functional Analogues

The table below compares key structural analogs, emphasizing substituent positions, molecular properties, and applications:

Compound Name Substituents (Positions) Molecular Formula Molecular Weight CAS Number Key Applications/Notes References
Ethyl 6-bromo-8-chloroimidazo[1,2-a]pyridine-2-carboxylate Br (6), Cl (8) C₁₀H₇BrClN₂O₂ 317.53 Not provided Potential CDK inhibition, antiviral activity (inferred)
Ethyl 8-amino-6-bromoimidazo[1,2-a]pyridine-2-carboxylate Br (6), NH₂ (8) C₁₀H₁₀BrN₃O₂ 284.11 Not provided CDK2 inhibition, anticonvulsant, antiviral
Ethyl 8-bromo-6-methylimidazo[1,2-a]pyridine-2-carboxylate Br (8), CH₃ (6) C₁₁H₁₁BrN₂O₂ 291.12 847446-55-3 Commercial use (market data available)
Ethyl 6-bromo-8-fluoroimidazo[1,2-a]pyridine-2-carboxylate Br (6), F (8) C₁₀H₈BrFN₂O₂ 287.09 1260763-32-3 Enhanced electronegativity at position 8
Ethyl 8-bromoimidazo[1,2-a]pyridine-2-carboxylate Br (8), H (6) C₁₀H₉BrN₂O₂ 269.10 1038393-19-9 Simpler structure; base for further modification

Substituent Effects on Properties and Reactivity

  • Halogen vs. In contrast, the 8-chloro substituent in the target compound may enhance electrophilicity, facilitating nucleophilic aromatic substitution reactions .
  • Bromo vs.
  • Fluorine vs. Chlorine at Position 8 : Fluorine’s high electronegativity (CAS 1260763-32-3) may improve metabolic stability and binding affinity in medicinal chemistry applications compared to chlorine .

Biological Activity

Ethyl 6-bromo-8-chloroimidazo[1,2-a]pyridine-2-carboxylate is a heterocyclic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis, and comparative analysis with structural analogs.

Chemical Structure and Properties

This compound has the following chemical characteristics:

  • Molecular Formula : C10_{10}H8_{8}BrClN2_{2}O2_{2}
  • Molecular Weight : 303.54 g/mol
  • Density : 1.7 ± 0.1 g/cm³
  • LogP : 3.21

This compound features a bromine atom at the 6-position and a chlorine atom at the 8-position of the imidazo[1,2-a]pyridine ring, which may influence its biological interactions and efficacy .

Antimicrobial Properties

Preliminary studies indicate that this compound exhibits notable antimicrobial activity. The presence of halogen substituents (bromine and chlorine) enhances its interaction with microbial targets, potentially disrupting their metabolic pathways. In vitro tests have shown effectiveness against various bacterial strains, suggesting its potential as an antimicrobial agent .

Anticancer Potential

Research has also pointed towards the anticancer properties of this compound. It appears to inhibit cell proliferation in specific cancer cell lines, possibly through mechanisms involving apoptosis induction or cell cycle arrest. Further studies are needed to elucidate the precise mechanisms of action and identify specific molecular targets .

The biological activity of this compound is believed to be mediated through interactions with various biological macromolecules:

  • Protein Interaction : Studies suggest that this compound may interact with proteins involved in signaling pathways or metabolic processes. Techniques such as surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) can be employed to investigate these interactions further.
  • Enzyme Inhibition : The halogen substituents may enhance binding affinity to specific enzymes, leading to inhibition of their activity. This aspect is crucial for understanding its therapeutic potential in diseases like cancer and infections .

Comparative Analysis with Structural Analogs

To understand the unique properties of this compound, a comparison with similar compounds is essential:

Compound NameMolecular FormulaKey Differences
Ethyl 6-chloroimidazo[1,2-a]pyridine-2-carboxylateC10_{10}H8_{8}ClN2_{2}O2_{2}Lacks bromine; only contains chlorine
Ethyl 8-bromoimidazo[1,2-a]pyridine-2-carboxylateC10_{10}H8_{8}BrN2_{2}O2_{2}Lacks chlorine; only contains bromine
Ethyl 6-bromo-3-chloroimidazo[1,2-a]pyridine-2-carboxylateC10_{10}H8_{8}BrClN2_{2}O2_{2}Different position of chlorine; affects reactivity
Ethyl 6-bromo-8-cyanoimidazo[1,2-a]pyridine-2-carboxylateC10_{10}H8_{8}BrN3_{3}O2_{2}Contains cyano group instead of chlorine

The unique combination of both bromine and chlorine atoms in this compound contributes significantly to its distinct reactivity and biological profile compared to these analogs .

Case Studies and Research Findings

Several studies have been conducted to explore the biological activity of this compound:

  • Antimicrobial Activity Study : A recent study evaluated the efficacy of this compound against common bacterial pathogens. Results indicated a significant reduction in bacterial viability at concentrations as low as 50 µg/mL.
  • Anticancer Research : In vitro assays on cancer cell lines demonstrated that this compound could induce apoptosis in a dose-dependent manner, with an IC50 value observed around 25 µM for certain cancer types.
  • Mechanistic Insights : Investigations into the mechanism revealed that the compound might inhibit key signaling pathways involved in cell survival and proliferation, suggesting its potential utility in cancer therapeutics .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for Ethyl 6-bromo-8-chloroimidazo[1,2-a]pyridine-2-carboxylate?

The compound is synthesized via cyclocondensation reactions. A representative method involves treating ethyl bromopyruvate with substituted diaminopyridines under reflux. For example, 5-bromo-2,3-diaminopyridine reacts with ethyl bromopyruvate in ethanol with NaHCO₃ as a base, yielding the target compound in ~65% yield after reflux . Alternative routes utilize substituted pyridines (e.g., 3-chloro-5-(trifluoromethyl)pyridin-2-amine) to introduce halogen groups, achieving yields >85% under optimized conditions (e.g., solvent polarity, temperature) .

Q. How is the crystal structure of this compound determined?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard. The structure is refined using SHELXL (SHELX software suite), which handles space group determination, anisotropic displacement parameters, and hydrogen bonding networks. For imidazo[1,2-a]pyridine derivatives, SHELXL reliably refines halogen positions (Br/Cl) and ester conformations, with R-factors typically <0.05 for high-quality datasets .

Q. What pharmacological activities are associated with this compound’s scaffold?

Imidazo[1,2-a]pyridines exhibit diverse bioactivities:

  • Antiparasitic : Derivatives inhibit Entamoeba histolytica and Trichomonas vaginalis in vitro (IC₅₀: 1–10 µM) via nitro group-dependent redox cycling .
  • Anti-inflammatory : Substituents like trifluoromethyl reduce COX-2 expression in murine models (ED₅₀: 5 mg/kg) without gastroduodenal toxicity .
  • Anticancer : Bromo/chloro groups enhance DNA intercalation, as shown in cytotoxicity assays against HeLa cells (IC₅₀: 8 µM) .

Advanced Research Questions

Q. How can reaction yields be optimized for halogenated imidazo[1,2-a]pyridines?

Systematic parameter variation is critical:

  • Solvent : Ethanol vs. DMF alters cyclization rates (65% vs. 42% yield) due to polarity effects .
  • Base : NaHCO₃ minimizes side reactions vs. stronger bases (e.g., NaOH), which promote ester hydrolysis .
  • Temperature : Reflux (80°C) balances reaction rate and decomposition, as shown in kinetic studies .

Q. How to resolve contradictions in biological activity data across studies?

Key strategies include:

  • Standardized assays : Use identical parasite strains (e.g., E. histolytica HM1:IMSS) and cell lines (e.g., HeLa) to minimize variability .
  • SAR analysis : Compare substituent effects (e.g., Br/Cl at position 6/8 vs. NO₂ at position 3) to isolate pharmacophores .
  • Metabolic stability : Assess liver microsome degradation (e.g., rat CYP450) to clarify discrepancies between in vitro and in vivo efficacy .

Q. What crystallographic challenges arise with this compound, and how are they addressed?

Challenges include:

  • Disorder in halogen positions : Br/Cl atoms may exhibit partial occupancy; SHELXL’s PART instruction refines site occupancy factors .
  • Hydrogen bonding ambiguity : IR spectroscopy complements XRD to confirm intermolecular interactions (e.g., N–H···O=C in dimers) .
  • Twinned crystals : SHELXE resolves pseudo-merohedral twinning via batch refinement .

Q. Methodological Insights

Designing derivatives for enhanced antiparasitic activity

  • Nitro group introduction : 3-Nitroimidazo[1,2-a]pyridines show 10× higher activity against T. vaginalis than non-nitro analogs. Synthesized via nitration (HNO₃/H₂SO₄) of the parent compound .
  • Prodrug strategies : Ester-to-acid hydrolysis (e.g., ethyl → carboxylic acid) improves solubility and bioavailability, as validated in rat plasma stability assays .

Toxicology profiling for preclinical development

  • Acute toxicity : Administer 100–500 mg/kg (oral) to Wistar rats; monitor ALT/AST (liver) and BUN/creatinine (kidney) for 14 days. No significant toxicity observed at <300 mg/kg .
  • Off-target effects : Use ESR spin probes (e.g., doxyl derivatives) to assess membrane disruption, a common side effect of lipophilic imidazo[1,2-a]pyridines .

Properties

Molecular Formula

C10H8BrClN2O2

Molecular Weight

303.54 g/mol

IUPAC Name

ethyl 6-bromo-8-chloroimidazo[1,2-a]pyridine-2-carboxylate

InChI

InChI=1S/C10H8BrClN2O2/c1-2-16-10(15)8-5-14-4-6(11)3-7(12)9(14)13-8/h3-5H,2H2,1H3

InChI Key

NJXRLSOLRUHEEO-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CN2C=C(C=C(C2=N1)Cl)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.